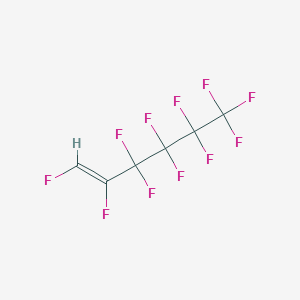
2-Hydroxy-3-methylpentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-3-methylpentanamide is an organic compound with the molecular formula C6H13NO2 It is a derivative of pentanoic acid and features both a hydroxyl group and an amide group
準備方法
Synthetic Routes and Reaction Conditions
2-Hydroxy-3-methylpentanamide can be synthesized through several methods. One common approach involves the reaction of 2-hydroxy-3-methylpentanoic acid with ammonia or an amine under appropriate conditions to form the amide. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-hydroxy-3-methylpentanenitrile, followed by hydrolysis to yield the desired amide. This method allows for large-scale production with high efficiency and yield.
化学反応の分析
Types of Reactions
2-Hydroxy-3-methylpentanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: 2-Keto-3-methylpentanamide or 2-carboxy-3-methylpentanamide.
Reduction: 2-Hydroxy-3-methylpentylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Hydroxy-3-methylpentanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving amides and hydroxyl groups.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Hydroxy-3-methylpentanamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the amide group can participate in various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
類似化合物との比較
2-Hydroxy-3-methylpentanamide can be compared with similar compounds such as:
2-Hydroxy-3-methylpentanoic acid: Lacks the amide group but has similar reactivity due to the hydroxyl group.
3-Hydroxy-2-methylpentanamide: Positional isomer with different reactivity and properties.
2-Hydroxy-3-methylvaleric acid: Another name for 2-Hydroxy-3-methylpentanoic acid, highlighting its structural similarity.
特性
分子式 |
C6H13NO2 |
|---|---|
分子量 |
131.17 g/mol |
IUPAC名 |
2-hydroxy-3-methylpentanamide |
InChI |
InChI=1S/C6H13NO2/c1-3-4(2)5(8)6(7)9/h4-5,8H,3H2,1-2H3,(H2,7,9) |
InChIキー |
GEZTUEGDQNTTPW-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(C(=O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[3-(6-Aminopurin-9-yl)cyclopentyl]methanol](/img/structure/B12107094.png)





![(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-methoxyphenyl)-N-[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]propanamide](/img/structure/B12107143.png)




